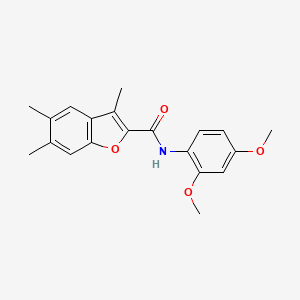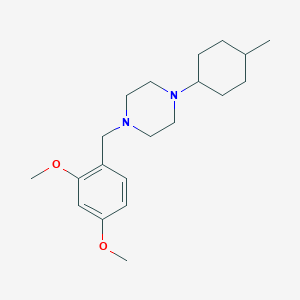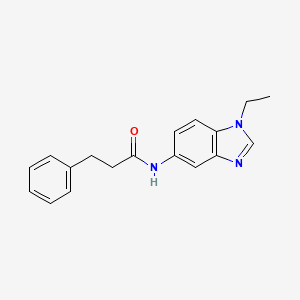![molecular formula C19H19N3O3 B5799875 2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DM-Nitrophen, and it has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of DM-Nitrophen involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells. This disruption leads to cell cycle arrest and apoptosis in cancer cells. DM-Nitrophen has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This property makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
DM-Nitrophen has been found to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DM-Nitrophen also inhibits angiogenesis, which is essential for tumor growth and metastasis. Additionally, DM-Nitrophen has been found to affect the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
DM-Nitrophen has several advantages for use in laboratory experiments. It is a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. However, there are some limitations to using DM-Nitrophen in laboratory experiments. It is highly toxic and must be handled with care. Additionally, its effects on non-cancer cells are not well understood, which limits its potential applications.
将来の方向性
There are several future directions for research on DM-Nitrophen. One potential direction is to investigate its potential as an anti-cancer agent. DM-Nitrophen has been found to inhibit tubulin polymerization and angiogenesis, which are critical processes in cancer growth and metastasis. Further research could identify the specific types of cancer that DM-Nitrophen is most effective against and optimize its dosing and administration.
Another potential direction for research is to investigate the effects of DM-Nitrophen on non-cancer cells. The toxicity of DM-Nitrophen is a significant limitation to its potential applications, and further research could identify ways to mitigate its toxicity while still maintaining its anti-cancer properties.
Conclusion:
In conclusion, DM-Nitrophen is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to be a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been used to investigate the effects of microtubule destabilization on cancer cell growth and metastasis. Further research is needed to optimize its potential applications and mitigate its toxicity.
合成法
The synthesis of DM-Nitrophen involves the reaction of 4-methylphenylindole with 2-chloro-1-(dimethylamino)ethene and nitrosonium tetrafluoroborate. The reaction takes place in the presence of a catalyst and yields DM-Nitrophen as a yellow solid. This synthesis method has been optimized to produce high yields of pure DM-Nitrophen for use in scientific research studies.
科学的研究の応用
DM-Nitrophen has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been used to investigate the effects of microtubule destabilization on cancer cell growth and metastasis.
特性
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-4-6-14(7-5-13)21-17(10-11-20(2)3)19(22(24)25)16-9-8-15(23)12-18(16)21/h4-12,23H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHMQLHNMFLKV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2C=CN(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2/C=C/N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)



![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)